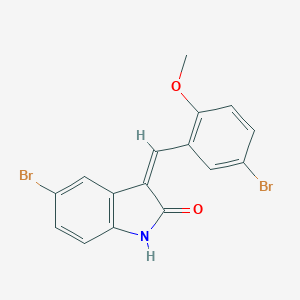![molecular formula C18H14BrClN2O3S B308096 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BM-T, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the thiazolidinone family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been found to exhibit potent antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mécanisme D'action
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways in cells. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of inflammatory cytokines. In addition, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can protect against various diseases. This compound has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied for its biological activities, which can facilitate the design of experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and signaling pathways. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its efficacy in animal models of various diseases, including cancer, diabetes, and neurodegenerative diseases. Finally, the development of this compound derivatives with improved potency and selectivity can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-chloroaniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to yield this compound. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Formule moléculaire |
C18H14BrClN2O3S |
|---|---|
Poids moléculaire |
453.7 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-22-17(24)15(9-10-7-13(19)16(23)14(8-10)25-2)26-18(22)21-12-5-3-11(20)4-6-12/h3-9,23H,1-2H3/b15-9-,21-18? |
Clé InChI |
ZFDGPFAOCUJQBX-OEMMCLACSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/SC1=NC3=CC=C(C=C3)Cl |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=NC3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)SC1=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl]-1H-indole](/img/structure/B308014.png)

![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)
![3,3'-[(5-chloro-2,3-dimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B308018.png)
![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308019.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether](/img/structure/B308021.png)
![ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate](/img/structure/B308024.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![5-{2-[8-(Benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B308033.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)